molecular formula C14H18F4S2Si2 B12847143 (Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)

(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)

Cat. No.: B12847143
M. Wt: 382.6 g/mol
InChI Key: LFAXSRBWALIWCC-UHFFFAOYSA-N
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Description

(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is a specialized organosilicon compound that features a perfluorinated bithiophene core. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves organometallic Heck-type cross-coupling reactions, nucleophilic displacement, and Wittig-Horner reactions . These methods allow for the introduction of the perfluorinated bithiophene core and the trimethylsilane groups under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated bithiophene derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

(Perfluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has a wide range of scientific research applications, including:

Properties

Molecular Formula

C14H18F4S2Si2

Molecular Weight

382.6 g/mol

IUPAC Name

[5-(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-3,4-difluorothiophen-2-yl]-trimethylsilane

InChI

InChI=1S/C14H18F4S2Si2/c1-21(2,3)13-9(17)7(15)11(19-13)12-8(16)10(18)14(20-12)22(4,5)6/h1-6H3

InChI Key

LFAXSRBWALIWCC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)C2=C(C(=C(S2)[Si](C)(C)C)F)F)F)F

Origin of Product

United States

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